molecular formula C8H13N3O2 B2963537 tert-butyl 4-amino-1H-pyrazole-3-carboxylate CAS No. 1479278-20-0

tert-butyl 4-amino-1H-pyrazole-3-carboxylate

Cat. No.: B2963537
CAS No.: 1479278-20-0
M. Wt: 183.211
InChI Key: JSAHDFUZRYYBLK-UHFFFAOYSA-N
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Description

tert-Butyl 4-amino-1H-pyrazole-3-carboxylate (CAS 1479278-20-0) is a high-purity chemical building block with the molecular formula C 8 H 13 N 3 O 2 and a molecular weight of 183.21 g/mol . This compound features a 4-aminopyrazole core, which is recognized in medicinal chemistry as a privileged scaffold for the development of kinase inhibitors . The 4-amino-1H-pyrazole structure serves as a critical hinge-binding motif that can be strategically functionalized, making it a valuable precursor in structure-activity relationship (SAR) studies . Recent research highlights the application of analogous 3-amino-1H-pyrazole structures as excellent starting points for targeting understudied kinases, such as those in the PCTAIRE subfamily (e.g., CDK16), which are implicated in various cancers and other diseases . The tert-butyl carboxylate group on the molecule enhances its utility as a synthetic intermediate, offering a handle for further derivatization and protecting group strategies in multi-step organic synthesis . This product is intended for use as a key intermediate in drug discovery efforts, specifically in the synthesis of novel heterocyclic compounds and targeted molecular therapies . It is supplied For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

tert-butyl 4-amino-1H-pyrazole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-8(2,3)13-7(12)6-5(9)4-10-11-6/h4H,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSAHDFUZRYYBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-amino-1H-pyrazole-3-carboxylate typically involves the reaction of tert-butyl hydrazinecarboxylate with ethyl acetoacetate under acidic or basic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which cyclizes to form the pyrazole ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or sulfuric acid .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation enhances the overall yield and purity of the compound .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-amino-1H-pyrazole-3-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include nitro-pyrazoles, alcohol-pyrazoles, and various substituted pyrazoles, depending on the specific reagents and conditions used .

Scientific Research Applications

tert-Butyl 4-amino-1H-pyrazole-3-carboxylate is a pyrazole derivative with a tert-butyl group, an amino group, and a carboxylate functional group attached to a pyrazole ring. It has potential applications in medicinal chemistry and drug development due to its diverse biological activities.

Scientific Applications

Medicinal Chemistry

  • Drug Development this compound can be used as a lead compound in drug development. Studies have shown that similar compounds exhibit activity against biological targets involved in cancer proliferation and inflammation.
  • Kinase Inhibitors 3-Amino-1H-pyrazole-based molecules can be used as kinase inhibitors . Research has shown that these molecules can selectively stabilize CDK16 in cells and cause a G2/M phase cell cycle arrest, caused by inhibition of CDK16 .
  • Inhibitors of TDO2 Derivatives of pyrazole are useful as therapeutic compounds because they act as inhibitors of TDO2 (tryptophan 2,3-dioxygenase) . TDO2 is an enzyme that catabolizes tryptophan, an essential amino acid, in the local microenvironment of tumors, immune-privileged sites, or sites of inflammation .
  • Mental Disorder Drugs It can be used as an intermediate in the synthesis of drugs related to mental disorders. It can be used to treat conditions such as schizophrenia, dysthymia disorders, Alzheimer's disease, cognitive defect, attention deficit disorder (ADD) and hyperkinetic syndrome .

Other potential applications

  • রহিয়াছে

Mechanism of Action

The mechanism of action of tert-butyl 4-amino-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Key analogues of tert-butyl 4-amino-1H-pyrazole-3-carboxylate include derivatives with variations in substituent position, ring systems, and functional groups. Below is a comparative analysis:

Key Observations:

Substituent Position and Reactivity: The tert-butyl ester group at position 3 in the target compound contrasts with its placement at position 1 in the cyclobutyl analogue . This positional shift may influence hydrogen bonding and crystallization behavior, as seen in Etter’s graph set analysis of molecular aggregates (indirectly related via ). The amino group at position 4 in the target compound vs.

In contrast, the macrocyclic quinazolinyl derivative showed a low yield (38%), likely due to steric clashes during coupling or purification challenges.

Biological and Material Applications :

  • The fused bicyclic compound exhibits a higher molecular weight (263.86) and unique stereochemistry, making it suitable for chiral catalysis or targeted drug delivery.
  • The target compound’s simpler structure may favor scalability for high-throughput applications compared to complex derivatives.

Biological Activity

Tert-butyl 4-amino-1H-pyrazole-3-carboxylate (TBAPC) is an organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article examines the compound's biological activity, including its interactions with biomolecules, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

TBAPC belongs to the pyrazole family and features a tert-butyl ester group, an amino group, and a pyrazole ring structure. Its molecular formula is C10_{10}H14_{14}N2_{2}O2_{2} with a molecular weight of approximately 198.24 g/mol. The compound's structure allows for various interactions with biological targets, making it an interesting candidate for drug development.

The biological activity of TBAPC is primarily attributed to its ability to form hydrogen bonds and engage in π-π interactions. These interactions can influence protein structure and function, as well as nucleic acid behavior. Specifically, the amino group can participate in hydrogen bonding, while the pyrazole ring can coordinate with metal ions, affecting multiple biochemical pathways .

Anticancer Properties

Recent studies have highlighted TBAPC's potential as an anticancer agent. For instance:

  • Cell Line Studies : TBAPC derivatives have been shown to exhibit significant cytotoxicity against various cancer cell lines. In one study, compounds derived from TBAPC demonstrated IC50_{50} values ranging from 0.30 nM to 49.85 µM against A549 lung cancer cells .
  • Mechanistic Insights : The mechanism underlying its anticancer activity involves inhibition of key enzymes and disruption of microtubule assembly, leading to apoptosis in cancer cells .

Antimicrobial Activity

TBAPC has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Research indicates that TBAPC exhibits significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its derivatives have been tested for their ability to inhibit bacterial growth, showing promising results .

Study on Antitumor Activity

A study conducted by Xia et al. synthesized various pyrazole derivatives and evaluated their antitumor activity. One compound derived from TBAPC showed potent antitumor effects with an IC50_{50} of 49.85 µM against tumor cells, indicating its potential as a therapeutic agent .

Evaluation of Microtubule-Destabilizing Agents

In another investigation focused on microtubule dynamics, TBAPC derivatives were found to effectively inhibit microtubule assembly at concentrations as low as 20 µM, suggesting their role as microtubule-destabilizing agents . This property is critical in the context of cancer therapeutics, where disrupting microtubule dynamics can lead to cell cycle arrest and apoptosis.

Data Table: Biological Activity Overview

Activity Description IC50_{50}
Antitumor (A549)Cytotoxicity against lung cancer cells0.30 nM - 49.85 µM
AntimicrobialInhibition of bacterial growthVaries by derivative
Microtubule AssemblyInhibition of microtubule assembly20 µM

Q & A

Q. What are optimized synthetic routes for tert-butyl 4-amino-1H-pyrazole-3-carboxylate, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step reactions starting with pyrazole ring formation, followed by tert-butyl protection. A validated approach for analogous tert-butyl-protected pyrazoles involves:

  • Condensation reactions between hydrazines and β-keto esters under reflux in ethanol .
  • Protection of the amino group using di-tert-butyl dicarbonate (Boc₂O) in dichloromethane with catalytic DMAP .
  • Purification via silica gel chromatography (hexane/ethyl acetate gradients) to isolate the product .

Key Optimization Parameters:

ParameterConditionImpact on Yield
Temperature80–90°CHigher yields at elevated temperatures
SolventDCM or THFDCM improves Boc protection efficiency
Reaction Time10–24 hoursProlonged time ensures completion

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy :
    • ¹H/¹³C NMR identifies the tert-butyl group (δ ~1.4 ppm for ¹H; δ ~28 ppm and ~80 ppm for ¹³C) and pyrazole ring protons (δ 6.5–7.5 ppm) .
  • Mass Spectrometry :
    • ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 212.1) .
  • X-ray Crystallography :
    • Single-crystal XRD resolves hydrogen bonding patterns (e.g., N–H···O interactions) and unit cell parameters (e.g., triclinic system, P1 space group) .

Example Crystallographic Data from Analogous Compounds :

ParameterValue (Å/°)
a 6.0568
b 12.0047
c 16.2615
α 88.852
β 81.206
γ 87.644

Q. What safety protocols are recommended for handling this compound?

Methodological Answer:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation (P95 respirators for prolonged exposure) .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
  • Storage : Keep in airtight containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can hydrogen bonding and graph set analysis elucidate the solid-state behavior of this compound?

Methodological Answer:

  • Hydrogen Bond Analysis :
    • Use Etter’s graph set notation to classify motifs (e.g., C(4) chains from N–H···O interactions) .
    • XRD data reveals donor-acceptor distances (e.g., 2.8–3.0 Å for N–H···O) .
  • Impact on Solubility :
    • Strong intermolecular H-bonding reduces solubility in non-polar solvents, necessitating polar aprotic solvents (DMF, DMSO) for recrystallization .

Q. How do structural modifications (e.g., substituent position) influence the biological activity of pyrazole derivatives?

Methodological Answer:

  • Case Study : Methyl 3-amino-1-(3-methylbenzyl)-1H-pyrazole-4-carboxylate shows enhanced anti-inflammatory activity compared to 2-methylbenzyl analogs due to steric and electronic effects .
  • Methodology :
    • SAR Studies : Synthesize analogs with varied substituents.
    • Docking Simulations : Map interactions with target proteins (e.g., COX-2) using AutoDock Vina .

Q. What strategies resolve contradictions in reported solubility or stability data for this compound?

Methodological Answer:

  • Controlled Stability Tests :

    • Expose the compound to varying pH (2–12), temperatures (25–60°C), and UV light to identify degradation pathways .
  • Solubility Profiling :

    SolventSolubility (mg/mL)Conditions
    DMSO>5025°C, 24 hours
    Water<0.125°C, 24 hours
    Ethanol15–2025°C, 24 hours
    • Use HPLC to quantify degradation products (e.g., tert-butyl cleavage) .

Q. How can mechanistic studies improve the synthesis of this compound?

Methodological Answer:

  • Reaction Monitoring :
    • In-situ FTIR tracks Boc protection kinetics (disappearance of N–H stretch at ~3400 cm⁻¹) .
  • Isolation of Intermediates :
    • Trap intermediates (e.g., acyl hydrazines) using low-temperature quenching .
  • Computational Modeling :
    • DFT calculations (B3LYP/6-31G*) predict transition states and optimize reaction pathways .

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